Tetrapropylammonium bromide
Overview
Description
Tetrapropylammonium bromide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂)₄NBr. It is commonly used as a phase-transfer catalyst to facilitate the transfer of charged species between different phases during organic synthesis and various chemical reactions. This compound is known for its environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability .
Mechanism of Action
Target of Action
Tetrapropylammonium bromide (TPAB) is a quaternary ammonium salt . Its primary target is the charged species in organic synthesis . It acts as a phase-transfer catalyst, facilitating the transfer of these charged species between different phases .
Mode of Action
As a phase-transfer catalyst, TPAB enhances the reactivity of charged species by enabling their migration from one phase to another .
Biochemical Pathways
It’s known that tpab plays a crucial role in organic synthesis reactions . By facilitating the transfer of charged species between phases, it can significantly enhance the efficiency of these reactions .
Result of Action
The primary result of TPAB’s action is the facilitation of organic synthesis reactions . By acting as a phase-transfer catalyst, it enables charged species to migrate between phases, thereby enhancing the efficiency of these reactions .
Action Environment
The efficacy and stability of TPAB can be influenced by various environmental factors. For instance, its effectiveness as a phase-transfer catalyst can be affected by the nature of the phases involved in the reaction, the type of charged species being transferred, and the reaction conditions . Furthermore, TPAB exhibits environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability, making it a suitable material for organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium bromide can be synthesized by reacting tripropylamine with propyl bromide in a polar solvent such as N,N-dimethylformamide. The reaction is typically carried out at 110°C for 15 hours under an inert nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is precipitated using a mixture of n-hexane and toluene. The precipitate is then filtered and washed to obtain the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic transformations.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of tetrapropylammonium hydroxide.
Phase-Transfer Catalysis: It is used to transfer reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve.
Major Products:
Tetrapropylammonium Hydroxide: Formed by the reaction with hydroxide ions.
Various Organic Compounds: Synthesized through phase-transfer catalysis involving different organic substrates
Scientific Research Applications
Tetrapropylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions such as alkylation, oxidation, and polymerization.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of zeolites, microporous, and mesoporous materials, which have applications in catalysis and electronics
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetramethylammonium Bromide: Used in similar applications but with different solubility and reactivity profiles.
Hexyltrimethylammonium Bromide: Utilized in phase-transfer catalysis with varying chain lengths affecting its properties
Uniqueness: Tetrapropylammonium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in phase-transfer catalysis, offering advantages in terms of reactivity and selectivity compared to other quaternary ammonium salts .
Properties
IUPAC Name |
tetrapropylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMOFGZRJUORO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N.Br, C12H28BrN | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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DSSTOX Substance ID |
DTXSID9026130 | |
Record name | Tetrapropylammonium bromide | |
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Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrapropylammonium bromide is a white to off-white crystalline solid. (NTP, 1992), Liquid, White to off-white hygroscopic solid; [CAMEO] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |
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Record name | Tetrapropylammonium bromide | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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CAS No. |
1941-30-6 | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Record name | Tetrapropylammonium bromide | |
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Record name | Tetrapropylammonium bromide | |
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Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |
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Record name | Tetrapropylammonium bromide | |
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Record name | Tetrapropylammonium bromide | |
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Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Melting Point |
486 °F (NTP, 1992) | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrapropylammonium bromide in zeolite synthesis?
A1: this compound acts as a structure-directing agent or template during zeolite synthesis [, , , , , , , ]. It guides the formation of the zeolite framework by influencing the size and shape of the pores.
Q2: How does TPABr influence the pore size of synthesized zeolites?
A2: Incorporating TPABr in polymeric silica sols can shift the pore size of the resulting microporous membranes from 3-4 Å to 5-6 Å [, ]. This shift allows the membranes to selectively permeate molecules with specific kinetic diameters, enhancing their separation capabilities.
Q3: Are there alternative templates to TPABr for synthesizing zeolites?
A3: Yes, alternatives like cetyltrimethylammonium bromide (CTAB), tetraethylammonium bromide, and 1,6-diaminohexane (C6DN) can be employed, depending on the desired zeolite structure and properties [, , , ].
Q4: Does the concentration of TPABr impact the properties of synthesized zeolites?
A4: Yes, varying TPABr concentrations can affect the crystallinity, crystal size, surface area, and pore volume of the synthesized zeolite [, ].
Q5: Can TPABr be used to synthesize zeolites from unconventional sources?
A5: Research indicates that TPABr can facilitate the synthesis of zeolites from sources like rice husk silica, aluminum foil, and gasification ashes of agricultural wastes [, , ].
Q6: How does using TPABr as a template compare to using tetrapropylammonium hydroxide (TPAOH)?
A6: TPABr offers a more facile and reproducible synthesis route for titanium silicalite-1 (TS-1) compared to the stringent conditions required when using TPAOH [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula is C12H28BrN, and the molecular weight is 266.27 g/mol.
Q8: What spectroscopic techniques are used to characterize TPABr and its interactions?
A8: Techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and UV-Vis Spectroscopy are commonly used [, , , , , , ].
Q9: How does the structure of TPABr influence its interaction with water?
A9: Neutron scattering studies reveal that water molecules arrange tetrahedrally around the N+(CH3)3 group of TPABr, highlighting the influence of the charged nitrogen center on water molecule orientation [].
Q10: Does TPABr dissociate completely in aqueous solutions?
A10: Neutron scattering studies suggest that TPABr does not dissociate completely at concentrations of 0.4 M, with evidence of interactions between the TPA+ cation and bromide anions [].
Q11: Beyond zeolite synthesis, what are other applications of TPABr?
A11: TPABr finds use in synthesizing various compounds, including silver nanowires, deep eutectic solvents, and titanium tetraisopropanolate [, , , ].
Q12: How does TPABr contribute to the synthesis of silver nanowires?
A12: TPABr, along with tetrapropylammonium chloride, acts as a capping agent in the synthesis of silver nanowires, controlling their diameter and length during the reduction of silver nitrate [].
Q13: What are Deep Eutectic Solvents (DESs), and how is TPABr involved in their formation?
A13: DESs are mixtures of Lewis or Brønsted acids and bases that form liquids at temperatures lower than their individual melting points []. TPABr, combined with glycols or oxalic acid, forms DESs used in applications like siloxane removal from biogas and the synthesis of layered zirconium phosphates [, ].
Q14: What are the catalytic properties of TPABr?
A14: TPABr can act as a phase transfer catalyst, facilitating reactions between reactants in different phases. It has been studied in reactions like the synthesis of pyrazolo[3,4-b]pyridines and the oxidative carboxylation of 1-decene [, ].
Q15: How does TPABr enhance the synthesis of pyrazolo[3,4-b]pyridines?
A15: TPABr catalyzes a one-pot, pseudo-four-component reaction involving arylglyoxals, malononitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and acetone in water, leading to high yields of substituted pyrazolo[3,4-b]pyridines [].
Q16: How does the presence of TPABr impact the oxidative carboxylation of 1-decene?
A16: In a one-pot reaction for synthesizing cyclic carbonates, TPABr, in conjunction with zinc bromide, catalyzes the cycloaddition of carbon dioxide to the epoxide formed from the epoxidation of 1-decene [].
Q17: How stable is TPABr under various conditions?
A17: The stability of TPABr can vary depending on factors like temperature, pH, and the presence of other chemicals. Research suggests its suitability for use in hydrothermal synthesis conditions [, , , , , , , , , ].
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